7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one
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Overview
Description
7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is a complex organic compound that belongs to the class of acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one typically involves the reaction of azomethines (Schiff bases) prepared from vanillin and vanillal ethers with 1-naphthylamine and cyclohexane-1,3-dione in butanol. The reaction proceeds through a Hofmann-Martius rearrangement, yielding the desired product in 40-64% yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, inhibiting the replication process and leading to cell death. This property is particularly useful in anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-alkoxy-3-methoxyphenyl)-10,11-dihydrobenzo[c]acridin-8(7H,9H,12H)-ones
- 4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)-2-methoxy(ethoxy)phenyl esters of carboxylic acids
Uniqueness
7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one |
InChI |
InChI=1S/C24H21NO3/c1-28-21-13-15(10-12-19(21)26)22-17-11-9-14-5-2-3-6-16(14)24(17)25-18-7-4-8-20(27)23(18)22/h2-3,5-6,9-13,22,25-26H,4,7-8H2,1H3 |
InChI Key |
ZDKNCAFZSWFKCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5)O |
Origin of Product |
United States |
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